(5-(Piperidin-4-yl)furan-2-yl)boronic acid (5-(Piperidin-4-yl)furan-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17878322
InChI: InChI=1S/C9H14BNO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-2,7,11-13H,3-6H2
SMILES:
Molecular Formula: C9H14BNO3
Molecular Weight: 195.03 g/mol

(5-(Piperidin-4-yl)furan-2-yl)boronic acid

CAS No.:

Cat. No.: VC17878322

Molecular Formula: C9H14BNO3

Molecular Weight: 195.03 g/mol

* For research use only. Not for human or veterinary use.

(5-(Piperidin-4-yl)furan-2-yl)boronic acid -

Specification

Molecular Formula C9H14BNO3
Molecular Weight 195.03 g/mol
IUPAC Name (5-piperidin-4-ylfuran-2-yl)boronic acid
Standard InChI InChI=1S/C9H14BNO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-2,7,11-13H,3-6H2
Standard InChI Key NIJGPUFYZJEVGZ-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(O1)C2CCNCC2)(O)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

(5-(Piperidin-4-yl)furan-2-yl)boronic acid features a furan ring substituted at the 5-position with a piperidine group and at the 2-position with a boronic acid (-B(OH)₂) functional group. The piperidine ring’s nitrogen atom at the 4-position introduces distinct electronic and steric effects compared to the more commonly studied 1-yl isomer . Computational models suggest that the 4-yl substitution alters the molecule’s dipole moment, potentially influencing its reactivity in cross-coupling reactions.

Table 1: Comparative Molecular Properties of Piperidinyl-Furan Boronic Acid Isomers

Property(5-(Piperidin-1-yl)furan-2-yl)boronic AcidHypothesized (5-(Piperidin-4-yl)furan-2-yl)boronic Acid
Molecular FormulaC₉H₁₄BNO₃C₉H₁₄BNO₃
Molecular Weight (g/mol)195.03195.03 (theoretical)
IUPAC Name(5-piperidin-1-ylfuran-2-yl)boronic acid(5-piperidin-4-ylfuran-2-yl)boronic acid
Key Reactivity SitesBoronic acid, piperidine N-atomBoronic acid, piperidine N-atom (sterically shielded)

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of piperidinyl-furan boronic acids typically involves multi-step sequences starting from furan precursors. For the 1-yl isomer, VulcanChem reports a route beginning with 5-formyl-2-furylboronic acid, followed by reductive amination with piperidine. Adapting this for the 4-yl isomer would require selective functionalization of the piperidine ring, potentially via protective group strategies to direct substitution to the 4-position. Recent advances in deuterated analogs, such as (5-(Piperidin-1-yl-d₁₀)furan-2-yl)boronic acid , demonstrate methodologies for isotopic labeling that could be extended to positional isomer synthesis.

Challenges in Isomer-Specific Synthesis

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Boronic acids are linchpins in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic esters. The (5-(Piperidin-1-yl)furan-2-yl)boronic acid variant has been employed in synthesizing biaryl structures for pharmaceutical intermediates. The 4-yl isomer’s steric profile may favor coupling with hindered aryl partners, though experimental validation is needed.

Catalytic and Mechanistic Insights

Density functional theory (DFT) studies on related compounds suggest that the piperidine nitrogen participates in transient coordination with palladium catalysts, accelerating oxidative addition steps . For the 4-yl isomer, this interaction could be attenuated due to reduced nitrogen accessibility, necessitating tailored catalytic systems.

Future Research Directions

Isomer-Specific Activity Profiling

Comparative studies of 1-yl vs. 4-yl isomers are urgently needed. Key questions include:

  • Does the 4-yl isomer exhibit improved blood-brain barrier penetration due to reduced polarity?

  • How does substitution position affect metabolic stability in hepatic microsomal assays?

Advanced Synthetic Methodologies

Flow chemistry and photoredox catalysis could overcome current limitations in regioselective piperidine functionalization. Deuteration strategies, as exemplified by , may further enable pharmacokinetic optimization.

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